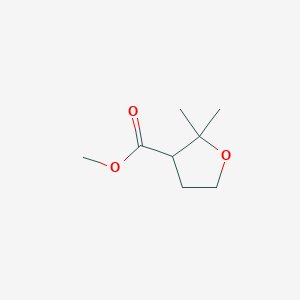
Methyl 2,2-dimethyloxolane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2-dimethyloxolane-3-carboxylate is a chemical compound with the molecular formula C8H14O3. It is an ester derived from oxolane, a five-membered ring containing one oxygen atom. This compound is known for its stability under various conditions and its low toxicity, making it a valuable substance in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyloxolane-3-carboxylate typically involves the esterification of 2,2-dimethyloxolane-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,2-dimethyloxolane-3-carboxylic acid+methanolacid catalystMethyl 2,2-dimethyloxolane-3-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester suitable for various applications .
化学反应分析
Types of Reactions
Methyl 2,2-dimethyloxolane-3-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,2-dimethyloxolane-3-carboxylic acid and methanol.
Reduction: 2,2-dimethyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
科学研究应用
Methyl 2,2-dimethyloxolane-3-carboxylate is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of polymers, resins, and coatings due to its stability and low toxicity.
作用机制
The mechanism of action of Methyl 2,2-dimethyloxolane-3-carboxylate involves its interaction with various molecular targets and pathways. In biochemical assays, the ester can act as a substrate for enzymes, undergoing hydrolysis to release the corresponding carboxylic acid and methanol. This reaction can be monitored to study enzyme kinetics and inhibition. Additionally, the compound’s stability and low reactivity make it an ideal candidate for use in drug delivery systems, where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .
相似化合物的比较
Similar Compounds
Methyl 2,2-dimethylpropanoate: Similar in structure but lacks the oxolane ring.
Ethyl 2,2-dimethyloxolane-3-carboxylate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 2,2-dimethylbutanoate: Similar ester but with a butanoate group instead of an oxolane ring.
Uniqueness
Methyl 2,2-dimethyloxolane-3-carboxylate is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties. The ring structure enhances the compound’s stability and makes it less prone to hydrolysis compared to linear esters. Additionally, the oxolane ring can participate in various chemical reactions, providing a versatile platform for the synthesis of more complex molecules .
属性
IUPAC Name |
methyl 2,2-dimethyloxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)6(4-5-11-8)7(9)10-3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESWQCYITOFYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

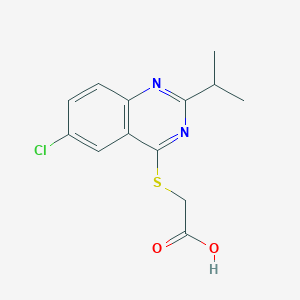
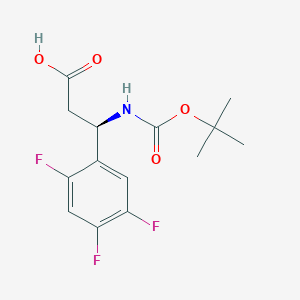
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490938.png)
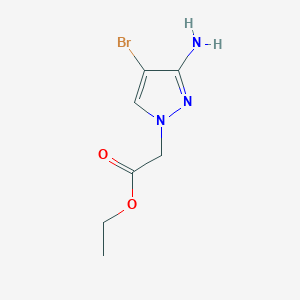
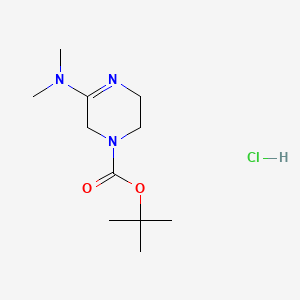


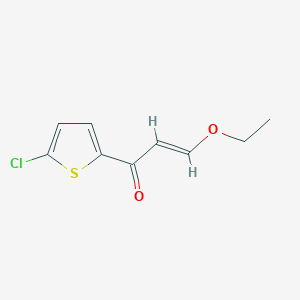
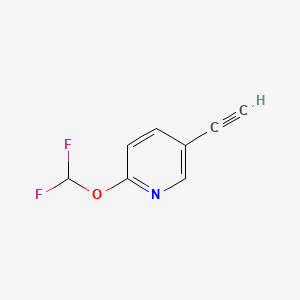
amine](/img/structure/B13490977.png)
![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)

![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)
